![molecular formula C4H8N4 B1599709 1-Methyl-1H-pyrazole-4,5-diamine CAS No. 45514-38-3](/img/structure/B1599709.png)
1-Methyl-1H-pyrazole-4,5-diamine
Overview
Description
1-Methyl-1H-pyrazole-4,5-diamine is a chemical compound with the molecular formula C4H8N4. It is a powder in its physical form . The IUPAC name for this compound is 1-methyl-1H-pyrazole-4,5-diamine sulfate .
Synthesis Analysis
The synthesis of pyrazole compounds, such as 1-Methyl-1H-pyrazole-4,5-diamine, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a solution of NaOH was cooled and treated by dropwise addition of Br2, then amide was added in several portions and the reaction mixture was stirred .Molecular Structure Analysis
The molecular structure of 1-Methyl-1H-pyrazole-4,5-diamine consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazole compounds, including 1-Methyl-1H-pyrazole-4,5-diamine, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in numerous chemical reactions, including those catalyzed by iodine .Physical And Chemical Properties Analysis
1-Methyl-1H-pyrazole-4,5-diamine has a molecular weight of 210.21 . It is a powder in its physical form and is stored at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
“1-Methyl-1H-pyrazole-4,5-diamine” serves as a key precursor in the synthesis of various heterocyclic compounds. These compounds exhibit a broad spectrum of physical, chemical, and biological characteristics, playing a crucial role in metabolism due to their structural nucleus occurring in natural products like hormones, antibiotics, and vitamins .
Development of Agrochemicals
Pyrazole derivatives, including those derived from “1-Methyl-1H-pyrazole-4,5-diamine,” are extensively researched for their potential as agrochemicals. They are investigated for their efficacy in plant growth regulation, pest control, and as fungicides, contributing to sustainable agriculture practices .
Pharmaceutical Research
This compound is instrumental in pharmaceutical research, particularly in the design and development of novel drugs. It’s involved in the synthesis of compounds with potential biological activities, such as antimicrobial agents against pathogens like S. aureus and E. coli .
Fluorescent Probes Development
Due to its structural properties, “1-Methyl-1H-pyrazole-4,5-diamine” can be utilized in the development of fluorescent probes. These probes are valuable in bioimaging and diagnostics, aiding in the visualization of cellular processes and the detection of diseases .
Cancer Therapy Research
The compound finds application in cancer therapy research as it is used to prepare pyridine derivatives that act as TGF-β1 and active A signaling inhibitors. Additionally, it’s involved in the synthesis of MK-2461 analogs, which are inhibitors of c-Met kinase, a target for cancer treatment .
Modulators for Neurodegenerative Disorders
“1-Methyl-1H-pyrazole-4,5-diamine” is used in the preparation of aminothiazoles as γ-secretase modulators. These modulators are significant in the context of neurodegenerative disorders, offering a therapeutic approach for diseases like Alzheimer’s .
JAK2 Inhibitors for Myeloproliferative Disorders
The compound is also a reagent in synthesizing amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors. These inhibitors are explored for the therapy of myeloproliferative disorders, providing a pathway for treating conditions like polycythemia vera and essential thrombocythemia .
Eco-Friendly Synthetic Methodologies
In the pursuit of environmentally sustainable chemistry, “1-Methyl-1H-pyrazole-4,5-diamine” is involved in eco-friendly methodologies. These include heterogeneous catalytic systems, ligand-free systems, and ultrasound and microwave-assisted reactions, which are part of green chemistry initiatives .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that a molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 1-Methyl-1H-pyrazole-4,5-diamine might interact with its targets in a similar manner, leading to changes in the biological system.
Biochemical Pathways
Pyrazole-bearing compounds are known for their diverse pharmacological effects, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that 1-Methyl-1H-pyrazole-4,5-diamine might have similar effects.
Safety and Hazards
properties
IUPAC Name |
2-methylpyrazole-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-8-4(6)3(5)2-7-8/h2H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAXOKSJNVLLHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437805 | |
Record name | 1-Methyl-1H-pyrazole-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-pyrazole-4,5-diamine | |
CAS RN |
45514-38-3 | |
Record name | 1-Methyl-1H-pyrazole-4,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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